Pentadecanoic Acid

Beschreibung

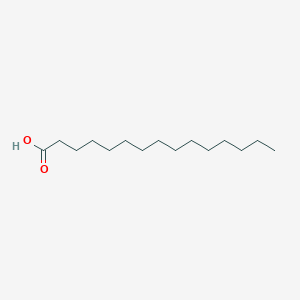

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQEPLUUGTLDZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021652 | |

| Record name | Pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |

| Record name | Pentadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1002-84-2 | |

| Record name | Pentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTADECANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentadecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52.3 °C | |

| Record name | Pentadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Emerging Case for Pentadecanoic Acid (C15:0) as an Essential Fatty Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentadecanoic acid (C15:0), a saturated odd-chain fatty acid, is gaining significant scientific attention for its potential role as an essential nutrient crucial for maintaining long-term health. Traditionally, only linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) have been classified as essential fatty acids. However, a growing body of epidemiological, in vivo, and in vitro evidence suggests that C15:0 plays a vital role in cardiometabolic, immune, and liver health, with deficiencies linked to a higher risk of chronic diseases.[1][2] This technical guide provides an in-depth overview of the current research supporting the essentiality of this compound, its molecular mechanisms of action, and detailed experimental protocols for its study.

Introduction: Redefining Essentiality

Essential fatty acids are defined as those that are necessary for health but cannot be synthesized by the human body, thus requiring dietary intake. For decades, this classification has been limited to two polyunsaturated fatty acids. The proposition to include this compound, a saturated fatty acid, in this category is based on mounting evidence of its pleiotropic benefits and its primarily exogenous origin.[1] Circulating levels of C15:0 are largely reflective of dietary intake, with dairy fat being a primary source.[1]

Biological Roles and Health Implications of this compound

Epidemiological studies have consistently linked higher circulating levels of C15:0 with a reduced risk of developing type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease.[1][3] The proposed mechanisms for these benefits are multifaceted, involving the modulation of key signaling pathways that regulate inflammation, cellular metabolism, and fibrosis.

Cellular and Molecular Mechanisms

This compound exhibits broad, clinically relevant activities through its interaction with multiple cellular targets.[1][4] It is a dual agonist of peroxisome proliferator-activated receptors alpha (PPAR-α) and delta (PPAR-δ), which are critical regulators of lipid metabolism.[4] Furthermore, C15:0 has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, while inhibiting the mechanistic target of rapamycin (mTOR), a key promoter of cell growth and proliferation.[1][2]

Its anti-inflammatory properties are partly attributed to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly in response to pro-inflammatory cytokines like interleukin-6 (IL-6).[4][5] Studies have demonstrated that C15:0 can suppress IL-6-induced phosphorylation of JAK2 and STAT3.[5] Additionally, C15:0 has been identified as a histone deacetylase 6 (HDAC-6) inhibitor.[4]

The following diagram illustrates the key signaling pathways modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: In Vitro Bioactivities of this compound

| Cell System | Biomarker | Effect | Optimal Dose (µM) | Reference |

|---|---|---|---|---|

| Human Endothelial Cells | MCP-1 | Lowered | 17 | [1][2] |

| Human Macrophages | TNFα | Lowered | 17 | [1][2] |

| Human T-Cells | IL-10 | Lowered | 17 | [1][2] |

| Human T-Cells | IL-17A/F | Lowered | 17 | [1][2] |

| Human Breast Cancer Cells | pJAK2 | Suppressed | - | [5] |

| Human Breast Cancer Cells | pSTAT3 | Suppressed | - |[5] |

Table 2: Proposed Daily Intake and Circulating Concentrations

| Parameter | Value | Reference |

|---|---|---|

| Proposed Daily Requirement | 100 - 300 mg | [1] |

| Active Circulating Concentration | 10 - 30 µM |[1] |

Detailed Experimental Protocols

Quantification of this compound in Biological Samples

This protocol describes the extraction and quantification of total fatty acids, including this compound, from plasma, cells, or tissues using gas chromatography-mass spectrometry (GC-MS).[6]

Materials:

-

Methanol, Chloroform, Iso-octane, Acetonitrile, Isopropanol (MS grade)

-

1N Potassium Hydroxide (KOH) in methanol

-

1N Hydrochloric Acid (HCl)

-

Pentafluorobenzyl bromide (PFBBr)

-

Diisopropylethylamine (DIPEA)

-

Deuterated internal standards (e.g., C15:0-d3)

-

Glass tubes (10 mm x 75 mm)

Procedure:

-

Sample Preparation:

-

Plasma: To 200 µL of plasma, add 300 µL of dPBS and 100 µL of the internal standard mix.

-

Cells/Tissue: Homogenize a known quantity of cells or tissue in methanol. Add 100 µL of the internal standard mix.

-

-

Lipid Extraction:

-

Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.

-

Add 2 volumes of chloroform, vortex thoroughly, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

Repeat the extraction with another 2 volumes of chloroform and combine the organic phases.

-

-

Saponification (for total fatty acids):

-

Evaporate the solvent under a stream of nitrogen.

-

Add 500 µL of 1N KOH in methanol and incubate for 1 hour at 60°C.

-

Acidify the solution with 500 µL of 1N HCl.

-

-

Fatty Acid Extraction:

-

Extract the fatty acids twice with 1 mL of iso-octane.

-

Combine the iso-octane layers and evaporate to dryness.

-

-

Derivatization:

-

Reconstitute the dried extract in 25 µL of 1% PFBBr in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Evaporate the solvent to dryness.

-

-

GC-MS Analysis:

-

Reconstitute the derivatized sample in 50 µL of iso-octane.

-

Inject 1 µL into the GC-MS system.

-

Quantify by comparing the peak area of the analyte to the corresponding deuterated internal standard.

-

The following diagram outlines the experimental workflow for fatty acid quantification.

In Vitro Cell-Based Assays for Signaling Pathway Analysis

This protocol provides a general framework for investigating the effect of this compound on signaling pathways in cultured cells.

Materials:

-

Appropriate cell line (e.g., MCF-7 for breast cancer studies, macrophages for inflammation studies)

-

Cell culture medium and supplements

-

This compound (pure compound)

-

Stimulants (e.g., IL-6)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-pJAK2, anti-pSTAT3, anti-total JAK2, anti-total STAT3)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified duration.

-

In some experiments, pre-treat with this compound before adding a stimulant (e.g., IL-6) for a short period (e.g., 15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Collect cell lysates and determine protein concentration.

-

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

-

Conclusion and Future Directions

The evidence supporting this compound as an essential nutrient is compelling and continues to grow. Its broad, beneficial activities across multiple physiological systems, coupled with its primarily dietary origin, present a strong case for its inclusion in nutritional considerations.[7] Future research, including large-scale clinical trials, is warranted to further elucidate its precise mechanisms of action, establish definitive dietary recommendations, and explore its therapeutic potential in the prevention and management of chronic diseases. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals to advance the understanding of this promising fatty acid.

References

- 1. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of odd-chain fatty acid metabolism and the role of this compound (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lipidmaps.org [lipidmaps.org]

- 7. Broader and safer clinically-relevant activities of this compound compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]

Endogenous Synthesis of Pentadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that has garnered increasing interest in the scientific community for its potential health benefits and its role as a biomarker for dietary intake, particularly of dairy fats. While dietary sources are a significant contributor to circulating C15:0 levels, there is compelling evidence for multiple endogenous synthesis pathways in mammals, including humans. Understanding these pathways is crucial for elucidating the complete biological role of this compound and for the development of novel therapeutic strategies targeting metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the core endogenous synthesis pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Endogenous Synthesis Pathways

The endogenous production of this compound is a multifactorial process involving contributions from the gut microbiota and several intracellular metabolic routes. The primary pathways identified to date are:

-

Gut Microbiota Synthesis from Propionate: Fermentation of dietary fiber by the gut microbiota produces short-chain fatty acids, including propionate (C3:0). Propionate is absorbed and can serve as a precursor for the de novo synthesis of odd-chain fatty acids, including this compound.[1][2]

-

Alpha-Oxidation of Phytanic Acid: This peroxisomal pathway degrades phytanic acid, a branched-chain fatty acid derived from the diet, by removing one carbon at a time from the carboxyl end. This process can yield odd-chain fatty acids, including precursors to this compound.[3][4]

-

Chain Elongation of Shorter Odd-Chain Fatty Acids: The fatty acid elongation system, involving the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes located in the endoplasmic reticulum, can extend shorter odd-chain fatty acids, using propionyl-CoA as a primer, to form longer chains like this compound.[5][6]

-

Chain Shortening of Very-Long-Chain Odd-Chain Fatty Acids (VLCFAs): Peroxisomal β-oxidation of odd-numbered VLCFAs (e.g., C23:0, C25:0) can be a source of shorter odd-chain fatty acids like this compound.[1]

-

Degradation of Phytosphingosine: The breakdown of phytosphingosine, a component of glycosphingolipids, generates 2-hydroxy hexadecanoic acid, which can then undergo α-oxidation to produce this compound. This pathway has been shown to occur in the endoplasmic reticulum.[7][8]

Quantitative Data on Synthesis Pathways

Quantitative data on the kinetics and yields of these pathways are essential for understanding their relative contributions to the endogenous this compound pool. The following tables summarize the available quantitative information.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Pathway | Substrate | Km | Vmax | kcat | Organism/System | Reference(s) |

| Phytanoyl-CoA Dioxygenase (PHYH) | Alpha-Oxidation | Phytanoyl-CoA | 29.5 µM | Not Reported | Not Reported | Human | [9] |

| 2-Hydroxyacyl-CoA Lyase (bacterial) | Alpha-Oxidation | 2-Hydroxyisobutyryl-CoA | ~120 µM | Not Reported | ~1.3 s-1 | Actinomycetospora | [10] |

| ELOVL6 | Chain Elongation | n-13:0, n-15:0 | Not Reported | Not Reported | Not Reported | Human (in MCF7 cells) | [5][6] |

Note: Kinetic data for human 2-hydroxyphytanoyl-CoA lyase and for ELOVL enzymes with odd-chain fatty acid substrates are not extensively characterized in the literature.

Table 2: Substrate and Product Concentrations

| Molecule | Pathway/Location | Concentration | Organism/Tissue | Reference(s) |

| Propionate | Gut Microbiota Synthesis | 10-30 mM | Human Colon | [11] |

| This compound (C15:0) | Gut Microbiota Synthesis (in vitro) | 76.68 mg/L (with 0.5% 1-propanol) | Yarrowia lipolytica | [12] |

| Very-Long-Chain Fatty Acids (VLCFAs) | Chain Shortening | Variable, low levels | Mammalian Tissues | [13] |

Note: In vivo synthesis rates and product yields of this compound from these pathways in humans are not well-established and are an active area of research.

Signaling Pathways and Experimental Workflows

Visualizing the intricate network of reactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key synthesis pathways and experimental workflows.

Signaling Pathway Diagrams

Caption: Overview of major endogenous synthesis pathways of this compound.

Experimental Workflow Diagrams

Caption: Experimental workflow for measuring alpha-oxidation of phytanic acid.

Caption: Experimental workflow for assaying ELOVL enzyme activity.

Detailed Experimental Protocols

A thorough understanding of the methodologies used to study these pathways is critical for reproducibility and further research.

Protocol 1: Measurement of Phytanic Acid Alpha-Oxidation in Cultured Fibroblasts

This protocol is adapted from established methods for diagnosing Refsum disease and involves tracing the conversion of a stable isotope-labeled phytanic acid to its products.

1. Cell Culture and Labeling: a. Culture human skin fibroblasts in standard culture medium until confluent. b. Replace the medium with fresh medium containing a known concentration of deuterated phytanic acid (e.g., [d3]-phytanic acid). c. Incubate the cells for a defined period (e.g., 24-72 hours) at 37°C in a humidified incubator.

2. Sample Harvesting and Lipid Extraction: a. Harvest the cells and the culture medium. b. Add an internal standard (e.g., heptadecanoic acid, C17:0) to the combined sample for quantification. c. Perform a total lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) or hexane:isopropanol.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Transesterify the fatty acids to FAMEs using a reagent such as 14% boron trifluoride in methanol or methanolic HCl.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Analyze the FAMEs by GC-MS. b. Use a capillary column suitable for FAME separation (e.g., DB-225). c. Set the GC oven temperature program to achieve optimal separation of the FAMEs. d. Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the deuterated substrate and its metabolic products (e.g., deuterated pristanic acid).

5. Data Analysis: a. Calculate the amount of product formed by comparing its peak area to the peak area of the internal standard. b. Express the rate of alpha-oxidation as nmol of product formed per hour per milligram of cell protein.

Protocol 2: Assay of ELOVL6 Activity with Odd-Chain Fatty Acid Substrates in Cultured Cells

This protocol describes a method to assess the ability of a specific ELOVL enzyme to elongate odd-chain fatty acids.[14]

1. Cell Culture and Transfection: a. Culture a suitable human cell line (e.g., MCF7 or HEK293) in appropriate growth medium. b. Transfect the cells with an expression vector encoding the ELOVL enzyme of interest (e.g., human ELOVL6) or an empty vector as a control. Use a standard transfection reagent.

2. Substrate Treatment: a. After transfection (e.g., 24 hours), replace the medium with fresh medium containing the odd-chain fatty acid substrate (e.g., tridecanoic acid, C13:0, or this compound, C15:0) complexed to bovine serum albumin (BSA). b. Incubate the cells with the substrate for a specified time (e.g., 24-48 hours).

3. Lipid Extraction and FAME Preparation: a. Harvest the cells and perform a total lipid extraction as described in Protocol 1. b. Prepare FAMEs from the extracted lipids.

4. Gas Chromatography (GC) Analysis: a. Analyze the FAME profile by GC using a flame ionization detector (FID). b. Identify and quantify the peaks corresponding to the substrate and the elongated product (e.g., C15:0 from C13:0, or C17:0 from C15:0) by comparing their retention times to those of known standards.

5. Data Analysis: a. Calculate the percent conversion of the substrate to the elongated product. b. Compare the elongation activity in cells overexpressing the ELOVL enzyme to the control cells to determine the specific activity of the enzyme.

Protocol 3: Quantification of this compound Production by Gut Microbiota (Conceptual Framework)

A definitive, standardized protocol is not yet established; however, a general approach can be outlined based on existing methodologies for studying gut microbial metabolism.

1. In Vitro Fermentation: a. Obtain fecal samples from healthy human donors. b. Prepare a fecal slurry under anaerobic conditions. c. In an anaerobic chamber, inoculate a basal medium containing a specific fiber source (e.g., inulin) with the fecal slurry. d. As a precursor, add a stable isotope-labeled propionate (e.g., [13C]-propionate) to the fermentation culture. e. Incubate the cultures under anaerobic conditions for various time points.

2. Sample Analysis: a. At each time point, collect samples of the fermentation broth. b. Extract total fatty acids from the broth. c. Prepare FAMEs as previously described. d. Analyze the FAMEs by GC-MS to detect and quantify the incorporation of the 13C label into this compound.

3. Data Analysis: a. Calculate the rate of [13C]-pentadecanoic acid synthesis. b. This provides a direct measure of the capacity of the gut microbiota to produce this compound from propionate.

Conclusion and Future Directions

The endogenous synthesis of this compound is a complex interplay of microbial and host metabolic pathways. While significant progress has been made in identifying the key routes of its production, a substantial amount of research is still required to fully quantify the contribution of each pathway and to understand their regulation in health and disease. For researchers, scientists, and drug development professionals, a deeper understanding of these pathways will be instrumental in developing novel diagnostics, preventative strategies, and therapeutic interventions related to metabolic disorders, cardiovascular disease, and other conditions where this compound has been implicated as a key player. Future research should focus on obtaining more precise quantitative data on enzyme kinetics and in vivo synthesis rates, as well as on elucidating the regulatory mechanisms that govern these intricate metabolic networks.

References

- 1. Gut microbe-derived this compound could represent a novel health-promoter via multiple pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Molecular species of phosphatidylcholine containing very long chain fatty acids in human brain: enrichment in X-linked adrenoleukodystrophy brain and diseases of peroxisome biogenesis brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide [jove.com]

- 5. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The elongation of very long-chain fatty acid 6 gene product catalyses elongation of n-13 : 0 and n-15 : 0 odd-chain SFA in human cells | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Mechanistic details of the actinobacterial lyase-catalyzed degradation reaction of 2-hydroxyisobutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Epithelial propionyl‐ and butyrylcholine as novel regulators of colonic ion transport - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Dietary Pentadecanoic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid (OCSFA), has emerged from a trace dietary component to a molecule of significant interest for its potential as an essential fatty acid and its broad, clinically relevant bioactivities. Primarily sourced from dairy fat and ruminant meat, circulating C15:0 levels are closely linked to dietary intake and are inversely associated with the risk of developing type 2 diabetes, cardiovascular disease, and nonalcoholic fatty liver disease. Unlike its even-chain counterparts, the metabolism of this compound yields propionyl-CoA, which serves as an anaplerotic substrate for the Krebs cycle, enhancing mitochondrial function. Furthermore, C15:0 is a pleiotropic molecule that engages with key cellular signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), and the inhibition of mechanistic target of rapamycin (mTOR) and histone deacetylase 6 (HDAC6). Recent research has also identified a novel metabolite, pentadecanoylcarnitine (PDC), which functions as a full-acting endogenous cannabinoid. This technical guide provides a comprehensive overview of the metabolic fate of dietary C15:0, detailing its absorption, distribution, and biotransformation. It includes summaries of quantitative data, detailed experimental methodologies for its study, and visualizations of key metabolic and signaling pathways.

Introduction to this compound (C15:0)

This compound, or C15:0, is a 15-carbon saturated fatty acid. Historically considered of minor physiological significance due to its low concentration in human plasma (<0.5% of total plasma fatty acids), it is now gaining recognition as an essential nutrient with broad health benefits. The primary dietary sources of C15:0 are dairy products and ruminant meats. However, it can also be synthesized by gut microbiota from propionate, a product of dietary fiber fermentation.

Epidemiological studies consistently link higher circulating levels of C15:0 with a reduced risk of major chronic conditions, including cardiometabolic diseases and certain cancers. In vivo and in vitro studies have demonstrated its anti-inflammatory, antifibrotic, and mitochondrial-reparative properties. These findings, coupled with evidence that C15:0 is not readily synthesized endogenously in sufficient quantities, support its classification as a potentially essential fatty acid.

Absorption, Distribution, and Dietary Sources

Following ingestion, dietary C15:0 is absorbed in the small intestine and incorporated into chylomicrons for transport through the lymphatic system into the bloodstream. Circulating C15:0 concentrations are reflective of dietary intake. It is readily incorporated into the lipid bilayers of cell membranes, including those of red blood cells, which can enhance membrane stability and reduce the risk of lipid peroxidation.

Data Presentation: Sources and Tissue Concentrations

The quantitative data regarding C15:0 sources and its levels in various biological contexts are summarized below.

Table 1: Dietary Sources and Concentrations of this compound (C15:0)

| Food Source | C15:0 Concentration (% of total fatty acids) | Reference(s) |

| Milk Fat | 1.0 - 3.0% | |

| Ruminant Meat Fat | 0.43% | |

| Grass-fed Beef Fat | 0.38% | |

| Grain-fed Beef Fat | 0.18% |

Table 2: Human Clinical Trial Data on C15:0 Supplementation

| Study Population | Dosage | Duration | Outcome | Reference(s) |

| Obese Participants (n=30) | 200 mg/day | 12 weeks | 1.88 µg/mL greater mean increase in circulating C15:0 vs. placebo. | |

| Obese Participants (responders) | 200 mg/day | 12 weeks | Significant decrease in liver enzymes (ALT, AST) and increase in hemoglobin. |

Note: ALT = Alanine aminotransferase; AST = Aspartate aminotransferase.

Metabolism of this compound

The metabolic journey of C15:0 involves several key pathways that differentiate it from even-chain fatty acids. These pathways not only generate energy but also produce bioactive molecules with significant physiological roles.

Caption: High-level overview of C15:0 from diet to cellular activity.

Beta-Oxidation

The primary catabolic pathway for C15:0 is mitochondrial β-oxidation. This process is analogous to the breakdown of even-chain fatty acids, involving a repeated cycle of four enzymatic reactions that shorten the fatty acyl-CoA chain by two carbons in each cycle. For C15:0, this occurs through six cycles. The key distinction arises in the final cycle, which yields a three-carbon molecule, propionyl-CoA , instead of the two-carbon acetyl-CoA.

The end products of the complete β-oxidation of one molecule of pentadecanoyl-CoA are:

-

6 molecules of Acetyl-CoA

-

1 molecule of Propionyl-CoA

-

6 molecules of FADH₂

-

6 molecules of NADH

The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA . Succinyl-CoA enters the Krebs cycle, replenishing its intermediates in a process known as anaplerosis. This anaplerotic function is a unique benefit of odd-chain fatty acid metabolism and is thought to contribute to improved mitochondrial energy production.

Caption: C15:0 β-oxidation yields propionyl-CoA for Krebs cycle anaplerosis.

Elongation

This compound can be elongated by two carbons to form heptadecanoic acid (C17:0), another odd-chain fatty acid. This reaction is catalyzed by the ELOVL (Elongation of Very Long-Chain Fatty Acids) family of enzymes in the endoplasmic reticulum. C17:0 can be further elongated to other very-long-chain odd-chain fatty acids. This pathway highlights the interplay between different OCSFA species within the body.

Caption: Enzymatic elongation of C15:0 to form C17:0 and other VLCFAs.

Alpha-Oxidation

Alpha-oxidation is another potential, though less predominant, metabolic pathway. This peroxisomal process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. While primarily associated with the metabolism of branched-chain fatty acids like phytanic acid, α-oxidation has been proposed as a possible mechanism for the endogenous production of OCSFAs from even-chain precursors.

Formation of Bioactive Metabolites

Recent studies have identified pentadecanoylcarnitine (PDC) as a key metabolite of C15:0. PDC is formed through the esterification of C15:0 to carnitine, a process facilitated by carnitine acyltransferases. Remarkably, PDC has been characterized as a full-acting endogenous cannabinoid, activating both cannabinoid receptors 1 (CB1) and 2 (CB2). This discovery opens a new avenue for understanding the pleiotropic effects of dietary C15:0, linking it to the endocannabinoid system which regulates inflammation, pain, mood, and metabolism.

Signaling Pathways and Cellular Functions

This compound is not merely a metabolic substrate; it is a signaling molecule that modulates key pathways controlling cellular health, metabolism, and longevity. Its pleiotropic effects are central to its observed health benefits.

Key molecular targets and pathways include:

-

AMPK Activation: C15:0 activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK activation enhances glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes.

-

mTOR Inhibition: C15:0 inhibits the mechanistic target of rapamycin (mTOR), a crucial component of the human longevity pathway. mTOR inhibition is associated with increased lifespan and healthspan in various organisms.

-

PPAR-α/δ Agonism: C15:0 acts as a dual partial agonist for peroxisome proliferator-activated receptors alpha and delta (PPAR-α/δ). These nuclear receptors are master regulators of lipid metabolism and inflammation.

-

HDAC6 Inhibition: C15:0 selectively inhibits histone deacetylase 6 (HDAC6), an enzyme implicated in cellular processes such as protein degradation and cell motility.

-

Mitochondrial Function: C15:0 directly repairs mitochondrial function, rescuing Complex II of the respiratory pathway via increased succinate production. This leads to reduced production of reactive oxygen species (ROS) and enhanced cellular energetics.

The Unseen Nutrient: A Technical Guide to Pentadecanoic Acid in Dairy Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanoic acid (C15:0) is a saturated fatty acid with an odd number of carbon atoms that is gaining significant attention within the scientific community.[1] Historically considered a minor component of the human diet, emerging research suggests its potential role as an essential fatty acid with broad health benefits, including the support of cardiometabolic, immune, and liver health.[2][3][4] Unlike even-chain saturated fats, higher circulating levels of odd-chain saturated fatty acids like C15:0 are associated with a reduced risk of several chronic diseases.[5][6] The primary dietary sources of this compound are ruminant animal products, with dairy items being a major contributor.[2][3][7] This technical guide provides an in-depth overview of the natural occurrence of this compound in various dairy products, detailed analytical methodologies for its quantification, and an exploration of its known biological signaling pathways.

Quantitative Occurrence of this compound in Dairy Products

The concentration of this compound in dairy products can vary depending on several factors, including the animal's diet (grass-fed versus conventional feed), the type of dairy product, and its fat content.[3][8] The data presented below is a summary of typical values found in the literature.

| Dairy Product | Form | This compound (C15:0) Concentration |

| Milk | Whole | 0.8% - 1.2% of total fatty acids |

| Low-fat | Lower concentrations correlated with lower total fat | |

| Cream | Heavy | 1.0% - 1.5% of total fatty acids; 50-60 mg per 1 tbsp (14g) |

| Butter | 1.0% - 1.4% of total fatty acids; 50-60 mg per 1 tbsp (14g) | |

| Cheese | Cheddar | 1.0% - 1.5% of total fatty acids; 80-110 mg per 1 oz (28g) |

| Gouda | ~1.0% - 1.4% of total fatty acids | |

| Parmesan | Higher concentrations, typically 1.0% - 1.5% of total fat | |

| Buffalo Mozzarella | 100-130 mg per 1 oz (28g) | |

| Roquefort | 100-130 mg per 1 oz (28g) | |

| Pecorino Romano | 100-130 mg per 1 oz (28g) | |

| Gorgonzola | 90-110 mg per 1 oz (28g) | |

| Brie | 75-100 mg per 1 oz (28g) | |

| Swiss (Emmentaler) | 70-90 mg per 1 oz (28g) | |

| Goat Cheese | 65-85 mg per 1 oz (28g) | |

| Cow Mozzarella | 50-80 mg per 1 oz (28g) | |

| Yogurt | Full-fat Greek (cow's milk) | 80-100 mg per 3/4 cup (170g) |

| Full-fat (cow's milk) | 70-90 mg per 3/4 cup (170g) | |

| Full-fat (goat's milk) | 60-70 mg per 3/4 cup (170g) |

Experimental Protocols for Quantification

The accurate quantification of this compound in dairy matrices relies on robust analytical methodologies, primarily gas chromatography (GC). The following sections detail the key steps involved in this process.

Lipid Extraction

The initial step involves the extraction of total lipids from the dairy sample. The Folch method and its modifications are widely used for this purpose.

-

Protocol: Modified Folch Extraction

-

Homogenize a known weight of the dairy sample (e.g., 2.5 g) with a chloroform:methanol solvent mixture (2:1, v/v) at a ratio of 20:1 (solvent volume to sample weight).

-

Agitate the mixture vigorously for 20-30 minutes.

-

Add a salt solution (e.g., 0.9% NaCl) to facilitate phase separation.

-

Centrifuge the mixture to separate the layers.

-

Collect the lower chloroform layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

-

Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

For GC analysis, the fatty acids within the extracted triglycerides must be converted to their more volatile methyl esters. This is typically achieved through base-catalyzed transesterification.

-

Protocol: Base-Catalyzed Methylation

-

Dissolve a known amount of the lipid extract in a suitable solvent like n-heptane.

-

Add a solution of potassium hydroxide (KOH) or sodium methoxide in methanol.

-

Vortex the mixture for a few minutes to allow for the reaction to occur.

-

Add water to stop the reaction and allow for phase separation.

-

The upper heptane layer containing the fatty acid methyl esters (FAMEs) is collected for GC analysis.

-

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

The separated FAMEs are then analyzed by GC-FID to determine the fatty acid profile, including the concentration of this compound.

-

Typical GC-FID Parameters:

-

GC System: Agilent 7890B or similar.

-

Column: A polar capillary column is essential for the separation of FAMEs. Commonly used columns include DB-23, CP-Sil 88, or SP-2560. A common dimension is 100 m x 0.25 mm i.d., 0.20 µm film thickness.

-

Carrier Gas: Helium or Hydrogen.

-

Inlet Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program: A programmed temperature ramp is crucial for good separation. An example program is:

-

Initial temperature: 100 °C, hold for 3 min.

-

Ramp 1: Increase to 166 °C at 20 °C/min, hold for 5 min.

-

Ramp 2: Increase to 180 °C at 1 °C/min.

-

Ramp 3: Increase to 240 °C at 10 °C/min, hold for 3 min.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard (e.g., C19:0 or C21:0) of a known concentration. The results are typically expressed as a percentage of total fatty acids or in mg/g of fat.

-

Signaling Pathways and Biological Activity

This compound exerts its biological effects through the modulation of several key signaling pathways. Its pleiotropic nature suggests a complex interplay of mechanisms contributing to its observed health benefits.[2]

PPAR Activation

This compound acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARδ.[7][9] Activation of these nuclear receptors plays a crucial role in regulating lipid metabolism and inflammation.

References

- 1. scielo.br [scielo.br]

- 2. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. Technical note: a rapid lipid separation method for determining fatty acid composition of milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (C15:0, PA) induces mild maternal glucose intolerance and promotes the growth of the offspring partly through up-regulating liver PPARα and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broader and safer clinically-relevant activities of this compound compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]

The Role of Pentadecanoic Acid in Fortifying Cellular Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, is emerging as a critical component in the maintenance of cellular health, with a primary role in bolstering the integrity of cellular membranes. This technical guide delves into the molecular mechanisms by which C15:0 contributes to membrane stability, its impact on lipid composition and fluidity, and its protective effects against lipid peroxidation and ferroptosis. Drawing upon the "Cellular Stability Hypothesis," this document provides a comprehensive overview of the current understanding of C15:0's function, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction: The Significance of this compound

This compound (C15:0) is a saturated fatty acid with a 15-carbon backbone.[1] Unlike its even-chain counterparts, C15:0 is found in lower concentrations in the human body and is primarily obtained through dietary sources such as dairy fat, ruminant meat, and certain fish and plants.[2] A growing body of evidence suggests that C15:0 is not merely a passive component of cell membranes but an essential fatty acid with pleiotropic benefits for cellular health.[3][4]

The "Cellular Stability Hypothesis" posits that optimal levels of C15:0 are necessary to maintain the structural integrity of cell membranes, thereby protecting cells from various stressors and age-related decline.[5][6] Deficiencies in C15:0 (circulating levels ≤0.2% of total fatty acids) have been linked to increased cellular fragility and a higher risk of conditions associated with ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[5][6] Conversely, maintaining adequate levels of C15:0 in cellular membranes (optimally >0.4% to 0.64%) is associated with enhanced cellular stability and a reduced risk of chronic diseases.[5][6]

This guide will explore the multifaceted role of C15:0 in cellular membrane integrity, providing the technical details necessary for its study and potential therapeutic application.

Quantitative Data on this compound and Cellular Health

Table 1: Circulating and Red Blood Cell Membrane Levels of this compound (C15:0)

| Parameter | Concentration Range | Implication | Reference |

| C15:0 Deficiency | ≤0.2% of total circulating fatty acids | Increased risk of ferroptosis and cellular fragility | [5][6] |

| Optimal C15:0 Levels | >0.4% to 0.64% of total circulating fatty acids | Supports long-term health and longevity | [5][6] |

| Erythrocyte Membrane C15:0 (Healthy Adolescents) | 0.19% to 0.24% of total fatty acids | Reflects dietary dairy fat intake | [5] |

| Erythrocyte Membrane C15:0 (Healthy Men - High Saturated Fat Diet) | Average 0.20% of total fatty acids | Demonstrates dietary influence on membrane composition | [5] |

| Erythrocyte Membrane C15:0 (Healthy Men - High Unsaturated Fat Diet) | Average 0.17% of total fatty acids | Demonstrates dietary influence on membrane composition | [5] |

Table 2: Effects of this compound (C15:0) Supplementation on Cellular and Health Markers

| Study Population/Model | C15:0 Intervention | Outcome | Quantitative Change | Reference |

| Human Clinical Trial | Daily fatty15™ supplementation for 12 weeks | Increased Hemoglobin Levels | Statistically significant increase in individuals achieving C15:0 levels > 5 µg/ml | [5] |

| High-Fat Diet-Induced Obese Mice | Daily oral C15:0 supplementation for 12 weeks | Lowered total cholesterol and glucose | Statistically significant reduction compared to non-supplemented controls | [7] |

| In vivo NASH Model | C15:0 supplementation | Attenuated anemia, liver iron deposition, and severity of liver fibrosis | Statistically significant improvements compared to controls | [7] |

| Human Cell Systems | C15:0 treatment (10-50 µM) | Reduced mitochondrial ROS production | Statistically significant reduction, with optimal efficacy at 20 µM | [7] |

The "Cellular Stability Hypothesis" and Protection Against Ferroptosis

The central tenet of C15:0's role in membrane integrity is the "Cellular Stability Hypothesis," which proposes that this odd-chain saturated fatty acid strengthens cell membranes, making them more resilient to lipid peroxidation and subsequent ferroptosis.[5][6]

Mechanism of Membrane Stabilization

As a saturated fatty acid, C15:0 lacks double bonds in its acyl chain, resulting in a straight, stable structure.[3][8] When incorporated into the phospholipid bilayer, C15:0 is thought to increase the packing density of lipids, thereby reducing membrane fluidity and enhancing its structural integrity. This increased stability makes the membrane less susceptible to attack by reactive oxygen species (ROS), which are the primary drivers of lipid peroxidation.[3][8]

Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides.[5][6] Polyunsaturated fatty acids (PUFAs) are particularly vulnerable to peroxidation. By being incorporated into membranes, C15:0 can displace more fragile PUFAs, thus reducing the substrate for lipid peroxidation and inhibiting the ferroptotic cascade.[5][9]

Signaling Pathways Modulated by this compound

This compound exerts its effects on cellular health through the modulation of several key signaling pathways.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in inflammation, immunity, and cell proliferation.[10] Dysregulation of this pathway is implicated in various diseases. Studies have shown that C15:0 can act as an inhibitor of the JAK2/STAT3 signaling axis.[8][10] By suppressing the phosphorylation of JAK2 and STAT3, C15:0 can attenuate the inflammatory responses that contribute to cellular stress and membrane damage.[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular membrane integrity.

Protocol for Incorporation of this compound into Cultured Cells

Objective: To enrich cellular membranes with C15:0 for subsequent analysis.

Materials:

-

This compound (C15:0)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Cell culture medium (e.g., DMEM)

-

Cultured cells (e.g., human erythrocytes, hepatocytes, or a cell line of interest)

-

Sterile phosphate-buffered saline (PBS)

Procedure:

-

Preparation of C15:0-BSA Complex:

-

Dissolve C15:0 in a minimal amount of ethanol.

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium (e.g., 10% w/v).

-

Slowly add the C15:0 solution to the BSA solution while stirring to allow for complex formation. The final molar ratio of C15:0 to BSA should be between 2:1 and 5:1.

-

Sterile-filter the C15:0-BSA complex.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the culture medium with a medium containing the desired final concentration of the C15:0-BSA complex (e.g., 10 µM, 20 µM, 50 µM).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) to allow for the incorporation of C15:0 into the cellular membranes.

-

Include a vehicle control (BSA in medium without C15:0).

-

-

Cell Harvesting:

-

After incubation, wash the cells three times with ice-cold PBS to remove any unincorporated C15:0.

-

Harvest the cells for subsequent analysis (e.g., lipid extraction, membrane fluidity measurement).

-

Protocol for Analysis of Erythrocyte Membrane Fatty Acid Composition by Gas Chromatography (GC)

Objective: To quantify the fatty acid profile of red blood cell membranes following C15:0 treatment.

Materials:

-

Packed red blood cells

-

Saline solution (0.9%)

-

Methanol containing 14% Boron Trifluoride (BF3)

-

Hexane

-

Internal standard (e.g., heptadecanoic acid, C17:0)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Erythrocyte Lysis and Lipid Extraction:

-

Wash packed red blood cells with saline solution and centrifuge to obtain a cell pellet.

-

Lyse the erythrocytes with hypotonic buffer.

-

Extract the total lipids from the erythrocyte ghosts using a modified Folch method (chloroform:methanol, 2:1 v/v).

-

-

Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the lipid extract to dryness under a stream of nitrogen.

-

Add a known amount of internal standard.

-

Add methanol containing 14% BF3 and heat at 100°C for 10 minutes to convert fatty acids to their methyl esters.

-

-

FAME Extraction:

-

After cooling, add hexane and water to the sample and vortex.

-

Centrifuge to separate the layers and collect the upper hexane layer containing the FAMEs.

-

-

GC-FID Analysis:

-

Inject an aliquot of the hexane extract into the GC-FID.

-

Use a suitable capillary column (e.g., a polar column like those coated with polyethylene glycol) for the separation of FAMEs.

-

Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known standards.

-

Express the results as a percentage of total fatty acids.

-

Protocol for Measuring Membrane Fluidity using Fluorescence Anisotropy

Objective: To assess changes in membrane fluidity in response to C15:0 incorporation.

Materials:

-

C15:0-treated cells and control cells

-

Fluorescent membrane probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

-

Fluorometer equipped with polarizers

Procedure:

-

Labeling of Cells with Fluorescent Probe:

-

Resuspend C15:0-treated and control cells in a suitable buffer.

-

Add the fluorescent probe (e.g., DPH in tetrahydrofuran) to the cell suspension and incubate in the dark to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Anisotropy Measurement:

-

Place the labeled cell suspension in a cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at the appropriate excitation wavelength for the probe.

-

Measure the intensity of the emitted light through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.

-

-

Calculation of Anisotropy (r):

-

Calculate the fluorescence anisotropy using the following formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

-

Where G is the G-factor, a correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

-

Interpretation:

-

A higher anisotropy value indicates lower membrane fluidity (a more ordered membrane), while a lower anisotropy value indicates higher membrane fluidity (a more disordered membrane).

-

Conclusion and Future Directions

This compound is a promising bioactive lipid with a significant role in maintaining cellular membrane integrity. Its ability to strengthen cell membranes, protect against lipid peroxidation and ferroptosis, and modulate key signaling pathways underscores its potential as a therapeutic agent for a range of diseases associated with cellular fragility and aging.

While the current body of research provides a strong foundation for understanding the benefits of C15:0, further investigation is warranted. Specifically, detailed lipidomic studies are needed to create comprehensive, quantitative tables of the dose-dependent effects of C15:0 on the lipid composition of various cell types. Additionally, more in-depth studies on the signaling cascades initiated by C15:0 will provide a more complete picture of its mechanism of action. The experimental protocols provided in this guide offer a roadmap for researchers to further elucidate the multifaceted role of this essential odd-chain saturated fatty acid in cellular health and disease. The continued exploration of this compound holds great promise for the development of novel therapeutic strategies aimed at preserving and restoring cellular function.

References

- 1. researchgate.net [researchgate.net]

- 2. jfda-online.com [jfda-online.com]

- 3. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broader and safer clinically-relevant activities of this compound compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty15 Essential C15:0 Supplement, Taps Into Key Determinant of Longevity [prweb.com]

- 6. fatty15.com [fatty15.com]

- 7. Efficacy of dietary odd-chain saturated fatty acid this compound parallels broad associated health benefits in humans: could it be essential? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wjgnet.com [wjgnet.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Cardiometabolic Virtues of Pentadecanoic Acid: A Technical Deep Dive into its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanoic acid (C15:0), an odd-chain saturated fatty acid, has emerged as a bioactive lipid with significant potential in promoting cardiometabolic health. A growing body of evidence from preclinical and clinical studies indicates that C15:0 exerts its beneficial effects through a multi-pronged mechanism of action, targeting key pathways involved in inflammation, metabolism, and cellular homeostasis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the cardiometabolic benefits of this compound, with a focus on its role as a signaling molecule and a structural component of cellular membranes. Detailed experimental protocols and quantitative data from pivotal studies are presented to offer a thorough understanding of its therapeutic potential.

Core Mechanisms of Action

This compound's influence on cardiometabolic health is not attributed to a single mode of action but rather to its ability to modulate several key cellular processes. These pleiotropic effects collectively contribute to its anti-inflammatory, insulin-sensitizing, and cardioprotective properties.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This compound acts as a dual partial agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR-α) and delta (PPAR-δ)[1][2]. These nuclear receptors are critical regulators of lipid and glucose metabolism, as well as inflammation.

-

PPAR-α Activation: By activating PPAR-α, C15:0 enhances fatty acid oxidation in the liver and muscle, leading to a reduction in circulating triglycerides and an improvement in lipid profiles[3].

-

PPAR-δ Activation: Activation of PPAR-δ by C15:0 contributes to improved insulin sensitivity and glucose homeostasis.

dot graph PPAR_Signaling { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; PPAR_alpha_delta [label="PPAR-α/δ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PPRE [label="PPRE (in DNA)", shape=cds, fillcolor="#F1F3F4"]; Gene_Expression [label="Target Gene Expression\n(e.g., Fatty Acid Oxidation Genes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolic_Effects [label="Improved Lipid Metabolism\n& Glucose Homeostasis", shape=ellipse, fillcolor="#FFFFFF"];

C15_0 -> PPAR_alpha_delta [label="Binds and Activates"]; PPAR_alpha_delta -> RXR [label="Heterodimerizes with"]; RXR -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; Gene_Expression -> Metabolic_Effects; } Caption: C15:0 activates PPAR-α/δ signaling.

AMP-Activated Protein Kinase (AMPK) Activation

C15:0 is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism[2][4][5][6][7][8][9][10][11].

-

Mechanism: By activating AMPK, C15:0 stimulates glucose uptake in muscle cells, enhances fatty acid oxidation, and inhibits energy-consuming processes like lipogenesis[5]. This contributes to improved insulin sensitivity and a reduction in ectopic fat accumulation.

dot graph AMPK_Activation { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; AMPK [label="AMPK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Increased Glucose Uptake\n(GLUT4 Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fatty_Acid_Oxidation [label="Increased Fatty Acid Oxidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lipogenesis [label="Decreased Lipogenesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

C15_0 -> AMPK [label="Activates"]; AMPK -> Glucose_Uptake; AMPK -> Fatty_Acid_Oxidation; AMPK -> Lipogenesis; } Caption: C15:0 activates the AMPK pathway.

Anti-Inflammatory and Immunomodulatory Effects

Chronic low-grade inflammation is a key driver of cardiometabolic diseases. This compound exhibits significant anti-inflammatory properties by modulating various signaling pathways and cytokine production[12][13][14][15][16][17][18].

-

Cytokine Modulation: C15:0 has been shown to reduce the levels of pro-inflammatory cytokines, including interleukin-6 (IL-6), monocyte chemoattractant protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α)[6][8][12].

-

Inhibition of Inflammatory Pathways: C15:0 can inhibit the Janus kinase/signal transducer and activator of transcription (JAK-STAT) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for inflammatory responses[2][3][6].

dot graph Anti_Inflammatory_Effects { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=tee, color="#EA4335"];

C15_0 [label="this compound (C15:0)", fillcolor="#FBBC05"]; JAK_STAT [label="JAK-STAT Pathway", fillcolor="#F1F3F4"]; MAPK [label="MAPK Pathway", fillcolor="#F1F3F4"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines\n(IL-6, MCP-1, TNF-α)", shape=ellipse, fillcolor="#FFFFFF"];

C15_0 -> JAK_STAT; C15_0 -> MAPK; JAK_STAT -> Pro_inflammatory_Cytokines; MAPK -> Pro_inflammatory_Cytokines; } Caption: C15:0 inhibits pro-inflammatory pathways.

Mitochondrial Function and Cellular Stability

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of cardiometabolic disorders. C15:0 plays a crucial role in maintaining mitochondrial health and protecting cells from oxidative damage[14][16][19][20][21].

-

Mitochondrial Respiration: C15:0 has been shown to repair mitochondrial function and increase ATP production[11][20].

-

Cell Membrane Integrity: As a stable saturated fatty acid, C15:0 incorporates into cellular membranes, making them more resilient to lipid peroxidation and a form of iron-dependent cell death called ferroptosis[4][6][19][21][22]. This structural role contributes to overall cellular stability and longevity.

Endocannabinoid System Modulation

Recent research has unveiled a novel aspect of C15:0's mechanism of action involving the endocannabinoid system. Its metabolite, pentadecanoylcarnitine (PDC), acts as a full agonist of both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2)[20][23]. This finding suggests that some of the beneficial effects of C15:0 on mood, pain, and inflammation may be mediated through the endocannabinoid system.

Quantitative Data from Key Experiments

The following tables summarize quantitative data from pivotal in vitro and in vivo studies, as well as a human clinical trial, demonstrating the effects of this compound on various cardiometabolic parameters.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | C15:0 Concentration | Key Finding | Reference |

| Glucose Uptake | C2C12 myotubes | 20 µM | 35.1% increase in glucose uptake | [10][22][23][24][25] |

| 40 µM | 43.8% increase in glucose uptake | [10][22][23][24][25] | ||

| Mitochondrial ROS Production | HepG2 | 20 µM | Dose-dependent reduction in mitochondrial ROS | |

| PPAR Activation | Cell-based assays | Dose-dependent | Significant activation of PPARα and PPARδ | |

| AMPK Activation | C2C12 myotubes | Dose-dependent | Increased phosphorylation of AMPK | [5][24] |

| Endocannabinoid Activity (PDC) | cAMP modulation assay | EC50 = 3.7 µM (CB1) | Full agonist activity | [4][20] |

| EC50 = 3.2 µM (CB2) | [4][20] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Diet | Duration | Key Findings | Reference |

| High-Fat Diet-Induced Obese Mice | 45% or 60% kcal from fat | 12 weeks | Lowered glucose, cholesterol, and pro-inflammatory cytokines (MCP-1) | [1][9] |

| NASH Rabbit Model | High-fat + 2% cholesterol | 8-12 weeks | Reduced liver inflammation and fibrosis | [5][24] |

| Methionine- and Choline-Deficient (MCD) NASH Mouse Model | MCD diet | Up to 5 weeks | Reduced AST levels and hepatic infiltration of macrophages | [7][9][14][15] |

Table 3: Human Clinical Trial Data for this compound

| Study Population | Dosage | Duration | Key Findings | Reference |

| Obese Participants (mean BMI 33.4 kg/m ²) | 200 mg/day | 12 weeks | 1.88 µg/mL greater mean increase in circulating C15:0 vs. placebo. In a subset with >5 µg/mL increase, significant decrease in ALT and AST. |

Detailed Experimental Protocols

In Vitro Assays

This commercially available platform provides a broad assessment of a compound's biological activities across 12 primary human cell co-culture systems that model various disease states. A total of 148 clinically relevant biomarkers are measured.

-

Cell Systems: The panel includes systems modeling vascular inflammation (3C, 4H), immune responses (LPS, SAg, BT), lung inflammation (BF4T, BE3C), cardiovascular disease (CASM3C), wound healing (HDF3CGF), skin inflammation (KF3CT), fibrosis (MyoF), and macrophage activation (lMphg)[13].

-

Methodology: Human primary cells are cultured and stimulated to mimic disease states. Test compounds (e.g., C15:0) are added at various concentrations. After incubation, biomarker levels in cell lysates and supernatants are quantified using HTRF®, bead-based multiplex immunoassays, or ELISA. Cytotoxicity is assessed using SRB or alamarBlue® assays[4].

-

Data Analysis: Biomarker changes relative to vehicle controls are analyzed to generate a biological activity profile.

dot graph BioMAP_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

Primary_Cells [label="Human Primary Cell\nCo-culture Systems (12)", fillcolor="#F1F3F4"]; Stimulation [label="Disease-relevant Stimulation", fillcolor="#F1F3F4"]; Compound [label="Add this compound (C15:0)", fillcolor="#FBBC05"]; Incubation [label="Incubation", fillcolor="#F1F3F4"]; Biomarker_Measurement [label="Measure 148 Biomarkers\n(HTRF, ELISA, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Generate Biological\nActivity Profile", fillcolor="#34A853", fontcolor="#FFFFFF"];

Primary_Cells -> Stimulation; Stimulation -> Compound; Compound -> Incubation; Incubation -> Biomarker_Measurement; Biomarker_Measurement -> Data_Analysis; } Caption: Workflow for the BioMAP Diversity PLUS Panel.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ TR-FRET Coactivator Assay, are commonly used to assess PPAR activation.

-

Principle: The assay measures the recruitment of a fluorescently labeled coactivator peptide to the ligand-binding domain (LBD) of a PPAR protein (e.g., PPARα or PPARδ) upon ligand binding.

-

Protocol:

-

Incubate the GST-tagged PPAR-LBD with the test compound (C15:0).

-

Add a mixture of a terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide.

-

After incubation, measure the TR-FRET signal (emission ratio of 520 nm/495 nm). An increased signal indicates coactivator recruitment and receptor activation.

-

Generate a dose-response curve to determine the EC50 value.

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits are widely used to quantify the phosphorylation of AMPK at Threonine 172 (Thr172), a key marker of its activation.

-

Principle: A sandwich ELISA format is typically used.

-

Protocol:

-

Cell lysates are added to microwells pre-coated with an antibody that captures total AMPKα.

-

After washing, a detection antibody specific for AMPKα phosphorylated at Thr172 is added.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is then used to bind to the detection antibody.

-

A substrate solution (e.g., TMB) is added, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of phosphorylated AMPKα.

-

In Vivo Models

-

Animal Strain: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

-

Diet: Mice are fed a high-fat diet, typically containing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

-

Treatment: this compound is administered orally, mixed in the diet or via gavage.

-

Outcome Measures:

-

Metabolic parameters: Blood glucose, insulin, total cholesterol, and triglycerides are measured.

-

Inflammatory markers: Levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α) in serum or tissues are quantified by ELISA or multiplex assays.

-

Body composition: Body weight and fat mass are monitored.

-

-

Diet: An MCD diet, which is deficient in methionine and choline but high in sucrose and fat, is used to induce non-alcoholic steatohepatitis (NASH).

-

Duration: The diet is typically administered for 3-8 weeks to induce hepatic steatosis, inflammation, and fibrosis.

-

Treatment: C15:0 is supplemented in the diet.

-

Outcome Measures:

-

Liver histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning. Fibrosis is evaluated using Sirius Red or Masson's trichrome staining.

-

Biochemical markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury.

-

Conclusion

This compound demonstrates a remarkable and multifaceted mechanism of action that favorably impacts cardiometabolic health. Its ability to activate key metabolic regulators like PPARs and AMPK, coupled with its potent anti-inflammatory effects and its role in maintaining mitochondrial function and cellular integrity, positions it as a promising therapeutic and nutraceutical agent. The convergence of these mechanisms provides a strong rationale for its observed benefits in improving lipid profiles, enhancing insulin sensitivity, and reducing inflammation. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the prevention and management of cardiometabolic diseases. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret future studies on this intriguing odd-chain fatty acid.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AMPK alpha (phospho Thr172) ELISA Kit (A102508) [antibodies.com]

- 4. PathScan® Phospho-AMPK alpha (Thr172) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 5. PathScan® Phospho-AMPK alpha (Thr172) Chemiluminescent Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]

- 6. Human AMPK alpha-1,2 (Phospho) [pT172] ELISA Kit (KHO0651) - Invitrogen [thermofisher.com]

- 7. This compound (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. Broader and safer clinically-relevant activities of this compound compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. chayon.co.kr [chayon.co.kr]

- 12. LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, rabbit | LabX.com [labx.com]